molecular formula C6H7BrN2O2S B2490356 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid CAS No. 1006319-28-3

2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid

Cat. No.: B2490356
CAS No.: 1006319-28-3
M. Wt: 251.1
InChI Key: TXEARZLVBVQGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid is a chemical compound characterized by the presence of a bromo-substituted pyrazole ring attached to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable thioacetic acid derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thioacetic acid, followed by nucleophilic substitution with 4-bromo-1H-pyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated pyrazole derivatives.

    Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromo-substituted pyrazole ring. This interaction can modulate the activity of these targets, leading to various biological effects. The thioacetic acid moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Shares the bromo-substituted pyrazole ring but lacks the thioacetic acid moiety.

    Thioacetic acid: Contains the thioacetic acid moiety but lacks the bromo-substituted pyrazole ring.

    2-((1H-Pyrazol-1-yl)methyl)thio)acetic acid: Similar structure but without the bromo substitution.

Uniqueness

2-(((4-Bromo-1H-pyrazol-1-yl)methyl)thio)acetic acid is unique due to the combination of the bromo-substituted pyrazole ring and the thioacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEARZLVBVQGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CSCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.